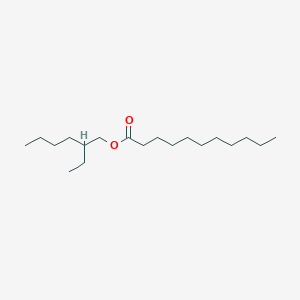
2-ethylhexyl Undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylhexyl undecanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of 2-ethylhexanol and undecanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylhexyl undecanoate is synthesized through an esterification reaction between 2-ethylhexanol and undecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, and the water produced is continuously removed using a distillation setup. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-ethylhexyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylhexanol and undecanoic acid.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Reduction: Although less common, reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-ethylhexanol and undecanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-ethylhexyl undecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its emollient properties.
Industry: Commonly found in personal care products such as lotions, creams, and sunscreens due to its ability to improve skin feel and texture.
Mechanism of Action
The primary mechanism of action of 2-ethylhexyl undecanoate in personal care products is its emollient effect. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid layers of the skin, enhancing its barrier function and providing a smooth, soft feel.
Comparison with Similar Compounds
Similar Compounds
- 2-ethylhexyl palmitate
- 2-ethylhexyl stearate
- 2-ethylhexyl laurate
Comparison
2-ethylhexyl undecanoate is unique due to its specific chain length and branching, which provide a balance between spreadability and absorption. Compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate, it offers a lighter feel and faster absorption, making it particularly suitable for formulations where a non-greasy finish is desired.
Properties
Molecular Formula |
C19H38O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-ethylhexyl undecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-7-9-10-11-12-13-14-16-19(20)21-17-18(6-3)15-8-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
BPFKJEWHKGGRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


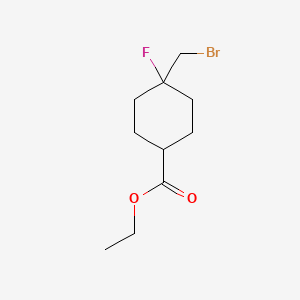
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
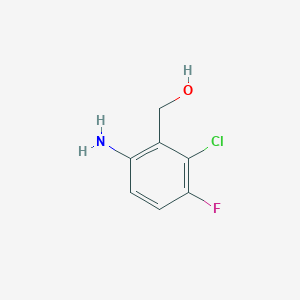
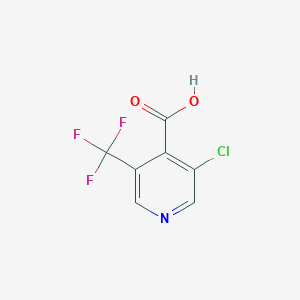
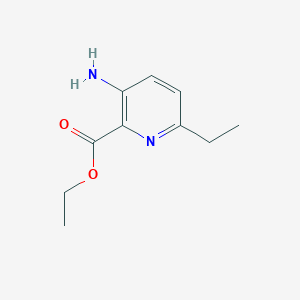
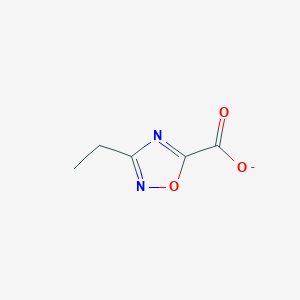
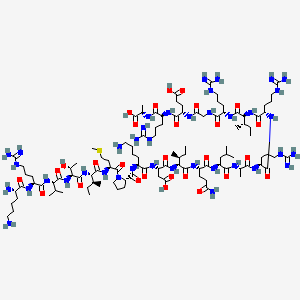
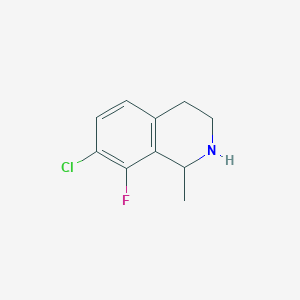
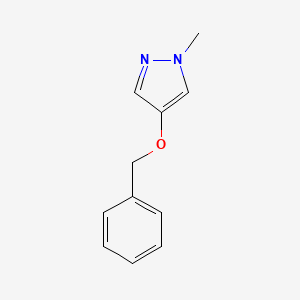
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
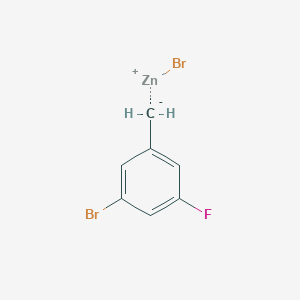

![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
